3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound characterized by its unique structural components, including a methoxynaphthalene moiety and a pyridinyl-pyrrolidine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Methoxynaphthalene Intermediate: Starting with naphthalene, a methoxy group is introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Synthesis of the Pyridinyl-Pyrrolidine Intermediate: Pyridine and pyrrolidine are reacted under conditions that promote the formation of a pyridinyl-pyrrolidine structure, often involving reductive amination.
Coupling Reaction: The methoxynaphthalene intermediate is coupled with the pyridinyl-pyrrolidine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the naphthalene ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Hydroxylated derivatives of the naphthalene ring.
Reduction: Amino derivatives of the propanamide.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, or ion channels.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)butanamide: Similar structure but with a butanamide instead of a propanamide.
Uniqueness
The presence of the methoxy group in the naphthalene ring and the specific arrangement of the pyridinyl-pyrrolidine moiety confer unique chemical properties and potential biological activities to 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-22-13-11-18-7-2-3-9-20(18)21(22)12-14-24(28)26-17-19-8-6-16-27(19)23-10-4-5-15-25-23/h2-5,7,9-11,13,15,19H,6,8,12,14,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMHHCXWSMKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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